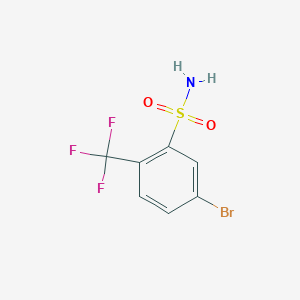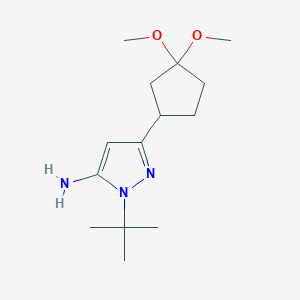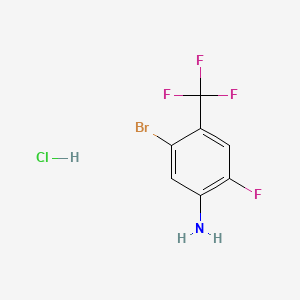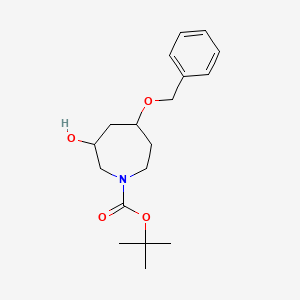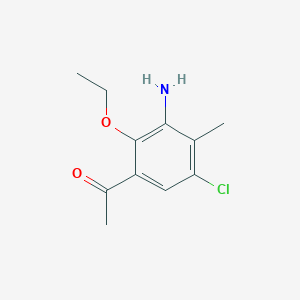![molecular formula C7H3BrIN3 B13918759 8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
8-Bromo-5-iodopyrido[3,4-B]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-iodopyrido[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their aromatic properties and are often used in various chemical and biological applications. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility in forming new chemical bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-iodopyrido[3,4-B]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction, which uses mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine and iodine atoms into the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8-Bromo-5-iodopyrido[3,4-B]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids or anilines can lead to the formation of new carbon-carbon or carbon-nitrogen bonds.
Cyclization Reactions: Subsequent cyclizations can afford complex fused ring systems, such as pyrazino-fused carbazoles and indoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Copper Catalysts: Employed in C-N bond formation with azoles.
Deprotometalation Agents: Lithium-zinc combinations are used to introduce halogen atoms into the pyridopyrazine ring.
Major Products
The major products formed from these reactions include various substituted pyridopyrazines, pyrazino-fused carbazoles, and indoles. These products often exhibit interesting biological properties, such as antiproliferative activity in melanoma cells .
科学的研究の応用
8-Bromo-5-iodopyrido[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its biological properties, including antiproliferative activity and kinase inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Bromo-5-iodopyrido[3,4-B]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
8-Iodopyrido[2,3-B]pyrazine: Similar in structure but lacks the bromine atom.
8-Bromo-7-iodopyrido[3,4-B]pyrazine: Another closely related compound with a different halogenation pattern.
Uniqueness
8-Bromo-5-iodopyrido[3,4-B]pyrazine is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and potential for forming diverse chemical bonds. This dual halogenation also enhances its utility in various synthetic and biological applications.
特性
分子式 |
C7H3BrIN3 |
|---|---|
分子量 |
335.93 g/mol |
IUPAC名 |
8-bromo-5-iodopyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrIN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
InChIキー |
TZLYSSJYOIJCNN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C(=CN=C2I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


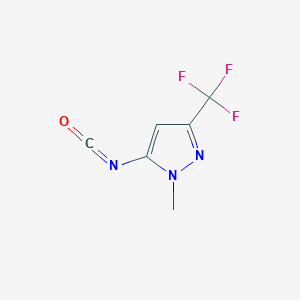
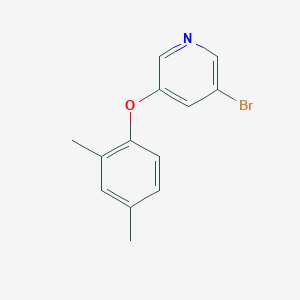
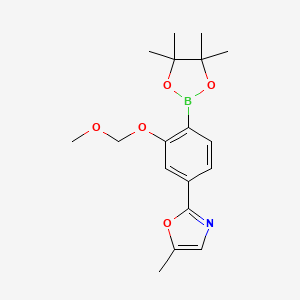
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
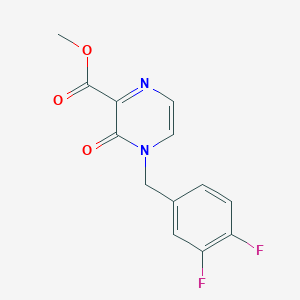
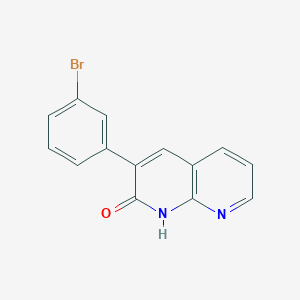
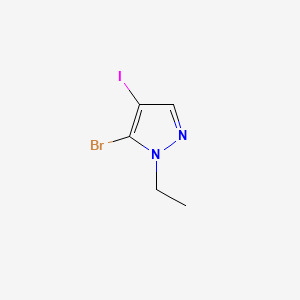
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
